1-Oxacyclononadec-11-EN-2-one

Description

Theoretical Frameworks in Macrocyclic Lactone Chemistry

The study of 1-Oxacyclononadec-11-en-2-one is underpinned by several key theoretical frameworks that are essential for understanding the behavior of macrocyclic lactones. A primary challenge in this field is the conformational analysis of these large, flexible rings. eurjchem.com The vast number of accessible conformations, arising from the numerous rotatable single bonds, makes predicting the most stable three-dimensional structure a complex task. eurjchem.com

The reactivity of this compound is dictated by its functional groups: the lactone and the enone. The lactone group is susceptible to hydrolysis, which would open the ring to form the corresponding hydroxy acid. smolecule.com The enone moiety, an α,β-unsaturated ketone, is a versatile functional group that can undergo various reactions, including nucleophilic conjugate additions (Michael additions) and cycloadditions. smolecule.com Theoretical calculations can model the electron distribution within the enone system to predict its reactivity towards different reagents.

Evolution of Research Perspectives on Large Ring Systems

The scientific community's interest in large ring systems like this compound has evolved significantly over the decades. Initially, research was heavily focused on the isolation and characterization of naturally occurring macrocyclic compounds, many of which exhibited potent biological activities. This spurred the development of synthetic methodologies to access these complex structures.

A pivotal moment in the synthesis of macrocycles was the development of high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. More recently, the advent of Ring-Closing Metathesis (RCM) has revolutionized the field. RCM, often employing ruthenium-based catalysts like the Grubbs catalysts, has become a powerful and widely used method for the synthesis of unsaturated macrocyclic lactones. eurjchem.comeurjchem.com For instance, the synthesis of a 19-membered macrocyclic lactone, an isomer of the title compound, has been achieved in high yield via the RCM of a terminal diene oleate (B1233923) ester. acs.org This highlights a general and efficient strategy for constructing the this compound ring system.

The focus of research has also shifted from merely synthesizing these molecules to understanding and controlling their three-dimensional structure to achieve specific functions. This has led to an increased emphasis on stereoselective synthesis and the detailed study of their conformational dynamics.

Interdisciplinary Significance of Macrocyclic Compounds in Contemporary Research

The unique structural and chemical properties of macrocyclic compounds like this compound have positioned them at the forefront of interdisciplinary research. Their constrained yet flexible scaffolds make them ideal candidates for applications in medicinal chemistry, materials science, and supramolecular chemistry.

In the pharmaceutical arena, macrocycles are explored as potential lead compounds for new drugs. For example, a study on a series of synthetic macrocyclic lactones, including an isomer of this compound, demonstrated selective anticancer activity against Chinese hamster ovarian (CHO-K1) cell lines. eurjchem.comeurjchem.comdntb.gov.ua The antimicrobial properties of related macrocyclic lactones have also been investigated, suggesting potential applications in developing new antibacterial agents. smolecule.comeurjchem.com

In materials science, the distinct structural characteristics of these compounds can be exploited to create novel polymers and other materials with specific properties. smolecule.com Their ability to self-assemble and form well-defined nanostructures is also of great interest in the field of supramolecular chemistry.

Detailed Research Findings

While specific research exclusively targeting this compound is limited in publicly available literature, studies on its isomers provide valuable insights into its synthesis and potential properties.

A key synthetic approach for this class of compounds is Ring-Closing Metathesis (RCM). A study by Yelchuri et al. (2023) described the synthesis of various macrocyclic lactones from fatty acids. eurjchem.comeurjchem.com Although they synthesized the (E)-oxacyclononadec-10-en-2-one isomer, the general methodology is directly applicable. The synthesis involves the esterification of an unsaturated fatty acid with an unsaturated alcohol, followed by RCM using a Grubbs' second-generation catalyst. eurjchem.comeurjchem.com

Spectroscopic characterization is crucial for confirming the structure of these macrocycles. The aforementioned study provides typical spectroscopic data for a closely related 19-membered macrocyclic lactone, (10E/Z)-Oxacyclononadec-10-en-2-one. acs.org

Table 1: Spectroscopic Data for (10E/Z)-Oxacyclononadec-10-en-2-one

| Spectroscopic Technique | Observed Data |

|---|---|

| ¹H NMR (600 MHz, CDCl₃) | δ 5.40−5.22 (m, 2H), 4.09 (t, J = 5.0 Hz, 2H), 2.30 (t, J = 6.9 Hz, 2H) acs.org |

| ESI-HRMS | m/z: calcd for C₁₈H₃₂O₂ [M + H]⁺, 281.2475; found, 281.2470 acs.org |

This data is for an isomer of the title compound and is presented for illustrative purposes.

Furthermore, the biological activity of these compounds is an active area of investigation. The study by Yelchuri et al. (2023) also reported the in vitro anticancer activity of (E)-oxacyclononadec-10-en-2-one (designated as MOLOH) against various cancer cell lines, with selective activity observed against CHO-K1 cells. eurjchem.comeurjchem.comdntb.gov.ua

Table 2: Investigated Biological Activity of a 1-Oxacyclononadec-en-2-one Isomer

| Compound | Activity Investigated | Target Cell Line | Outcome |

|---|

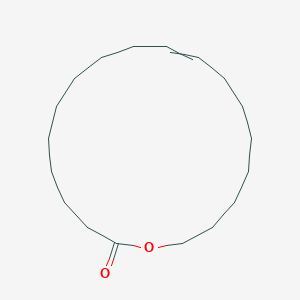

Structure

2D Structure

3D Structure

Properties

CAS No. |

189194-12-5 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

1-oxacyclononadec-11-en-2-one |

InChI |

InChI=1S/C18H32O2/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20-18/h1,3H,2,4-17H2 |

InChI Key |

RISJPXOCBJFWSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(=O)OCCCCCCCC=CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Oxacyclononadec 11 En 2 One

Development of Total Synthesis Strategies for 1-Oxacyclononadec-11-EN-2-one

The total synthesis of this compound, a 19-membered macrolide, necessitates a carefully planned synthetic sequence to construct the acyclic precursor and efficiently cyclize it. The key steps in such a synthesis involve the formation of the long carbon chain with the required functional groups and the subsequent macrocyclization to form the lactone ring.

Ring-Closing Metathesis (RCM) Approaches in Macrocyclic Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of macrocycles, including large-ring lactones. This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of two terminal alkenes to form a cyclic alkene and a volatile byproduct, ethylene.

For the synthesis of this compound, an acyclic precursor containing terminal alkene and ester functionalities would be required. The general strategy involves the synthesis of a long-chain hydroxy acid with a terminal double bond, which is then esterified with an alcohol also containing a terminal double bond. The resulting diene can then undergo RCM to furnish the 19-membered ring. The position of the resulting double bond is dictated by the placement of the terminal alkenes in the precursor.

Table 1: Comparison of Common RCM Catalysts

| Catalyst | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | High functional group tolerance, moderate activity. |

| Grubbs' Catalyst | Second | Higher activity and broader substrate scope than first generation. |

The choice of catalyst is crucial and depends on the specific substrate and desired reaction conditions. The success of the RCM reaction is also influenced by factors such as substrate concentration, reaction temperature, and the solvent system used. High-dilution conditions are typically employed to favor the intramolecular RCM over intermolecular oligomerization.

Lactonization Reactions in the Formation of the 19-Membered Ring

Macrolactonization, the intramolecular esterification of a hydroxy acid, is a classical and widely used method for the synthesis of macrocyclic lactones. The formation of a 19-membered ring via lactonization is challenging due to the unfavorable entropic factors associated with bringing the two reactive ends of a long, flexible chain together.

To overcome these challenges, a variety of activating agents and reaction conditions have been developed to promote macrolactonization. Common methods include the Yamaguchi, Corey-Nicolaou, and Steglich macrolactonizations, each employing a different activating agent to facilitate the intramolecular cyclization.

Yamaguchi Macrolactonization: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes intramolecular acylation in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP).

Corey-Nicolaou Macrolactonization: This approach employs 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to activate the carboxylic acid.

Steglich Macrolactonization: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of an acylation catalyst such as DMAP.

The choice of macrolactonization method often depends on the specific substrate and the presence of other functional groups. The reaction is typically performed under high-dilution conditions to minimize competing intermolecular reactions.

Stereoselective Control in the Synthesis of this compound Precursors

The stereochemistry of the acyclic precursor is critical as it dictates the stereochemistry of the final macrocyclic product. The synthesis of enantiomerically pure or diastereomerically enriched precursors often involves the use of chiral pool starting materials, asymmetric catalysis, or chiral auxiliaries.

Common strategies for introducing stereocenters include:

Asymmetric Aldol Reactions: These reactions are used to create new carbon-carbon bonds with control over the stereochemistry of the resulting β-hydroxy carbonyl unit.

Asymmetric Allylation and Crotylation: These methods allow for the stereoselective introduction of allyl and crotyl groups, which can be further functionalized.

Sharpless Asymmetric Epoxidation and Dihydroxylation: These powerful reactions can introduce chirality into acyclic precursors by converting alkenes into epoxides or diols with high enantioselectivity.

Semisynthetic Routes to Derivatized this compound Analogues

Semisynthesis, which involves the chemical modification of naturally occurring compounds, can provide access to a wide range of analogues of this compound. This approach can be more efficient than total synthesis if a suitable natural product starting material is available.

Potential modifications could include:

Modification of the Double Bond: The double bond at the C11 position can be hydrogenated, epoxidized, or dihydroxylated to introduce new functionalities.

Functionalization of the Macrolide Ring: The carbon backbone of the macrolide can be functionalized through various C-H activation strategies or by introducing new substituents.

Variation of Ring Size: Ring expansion or contraction of a related natural product macrocycle could potentially lead to the 19-membered ring system.

Chemoenzymatic Synthesis of this compound and Related Structures

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. Enzymes, such as lipases, can be particularly useful in the synthesis of macrolides.

Lipases are often used for:

Kinetic Resolution: Racemic precursors can be resolved by lipases to provide enantiomerically enriched building blocks for the synthesis.

Enzymatic Macrolactonization: Lipases can catalyze the intramolecular esterification of hydroxy acids to form macrolactones, often with high efficiency and under mild conditions.

The use of enzymes can reduce the number of protection and deprotection steps required in a synthesis and can lead to more environmentally friendly processes.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of this compound synthesis, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. RCM is an example of a reaction with good atom economy, as the only byproduct is a small, volatile molecule.

Use of Catalysis: The use of catalytic reagents, such as RCM catalysts and enzymes, is preferred over stoichiometric reagents to reduce waste.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-trichlorobenzoyl chloride |

| 4-dimethylaminopyridine (DMAP) |

| 2,2'-dipyridyl disulfide |

| triphenylphosphine |

| dicyclohexylcarbodiimide (DCC) |

Biosynthetic Pathways and Natural Occurrence of Macrocyclic Lactones Analogous to 1 Oxacyclononadec 11 En 2 One

Identification of Natural Product Sources for Structurally Related Macrocycles

Macrocyclic lactones are found in a wide variety of natural sources, with bacteria, particularly actinomycetes, being the most prolific producers. researchgate.net Fungi and certain marine organisms are also known to synthesize these compounds. The size of the macrocyclic ring can vary significantly, from as small as eight-membered rings to over 62-membered rings. researchgate.net

Many clinically important macrolide antibiotics, which serve as excellent analogues for understanding the biosynthesis of large lactone rings, are isolated from species of the bacterial genus Streptomyces. nih.gov For instance, erythromycin, a 14-membered macrolide, is produced by Saccharopolyspora erythraea (formerly Streptomyces erythraeus). nih.gov Avermectin, a 16-membered macrocyclic lactone with potent anthelmintic properties, is produced by Streptomyces avermitilis. researchgate.netpnas.org Another example is tylosin, a 16-membered macrolide from Streptomyces fradiae. nih.gov While direct natural sources for a 19-membered ring analogous to 1-Oxacyclononadec-11-EN-2-one are not extensively documented in scientific literature, the biosynthetic machinery found in these microorganisms demonstrates the capability to produce a wide array of ring sizes.

The following table provides examples of naturally occurring macrocyclic lactones and their microbial sources, which serve as structural analogues.

| Macrocyclic Lactone | Ring Size | Producing Organism |

| Erythromycin | 14 | Saccharopolyspora erythraea |

| Tylosin | 16 | Streptomyces fradiae |

| Avermectin | 16 | Streptomyces avermitilis |

| Pikromycin | 14 | Streptomyces venezuelae |

| Carbomycin | 16 | Streptomyces halstedii |

Enzymatic Mechanisms Governing Macrocyclic Lactone Formation

The formation of macrocyclic lactones is a complex process governed by large, multifunctional enzymes called polyketide synthases (PKSs). researchgate.net These enzymes assemble the polyketide chain from simple carboxylic acid precursors, such as acetyl-CoA and propionyl-CoA. annualreviews.orgnih.gov The process is analogous to fatty acid synthesis but results in a much greater diversity of structures.

PKSs are broadly classified into three types. Type I PKSs are large, modular enzymes where multiple catalytic domains are part of a single polypeptide chain. nih.gov Each module is responsible for one cycle of chain elongation and modification. The biosynthesis of macrolides like erythromycin and avermectin is carried out by modular Type I PKSs. pnas.org

The key enzymatic steps in the formation of the macrolide ring are:

Initiation : The process begins when a starter unit, typically an acyl-CoA like acetyl-CoA or propionyl-CoA, is loaded onto an acyl carrier protein (ACP) domain. nih.gov

Elongation : The growing polyketide chain is extended through the sequential addition of extender units, most commonly malonyl-CoA or methylmalonyl-CoA. Each elongation step is catalyzed by a ketosynthase (KS) domain, which performs a decarboxylative Claisen condensation. nih.gov

Modification : Following each condensation step, the β-keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS module. The specific combination of these domains in each module determines the final structure of the polyketide backbone.

Termination and Cyclization : Once the polyketide chain reaches its full length, it is released from the PKS. This final step is catalyzed by a thioesterase (TE) domain, which hydrolyzes the thioester bond linking the chain to the ACP and simultaneously catalyzes an intramolecular esterification to form the macrocyclic lactone ring. nih.govnih.gov

The size of the resulting lactone ring is determined by the number of modules in the PKS assembly line. The specific double bond position in this compound would be determined by the action of a DH domain in a specific module of the hypothetical PKS that synthesizes it.

Genetic Basis of Biosynthetic Gene Clusters for Analogous Compounds

The genes encoding the enzymes for the biosynthesis of secondary metabolites like macrocyclic lactones are typically clustered together on the microbial chromosome. nih.govyoutube.commdpi.com These groupings are known as biosynthetic gene clusters (BGCs). nih.govyoutube.com A BGC contains the genes for the PKS enzymes, as well as genes for the synthesis of precursor molecules, tailoring enzymes (such as glycosyltransferases and hydroxylases), and regulatory proteins. mdpi.com

The modular nature of the Type I PKS enzymes is directly reflected in the genetic organization of the BGC. For example, the avermectin BGC from Streptomyces avermitilis spans over 80 kb of DNA and contains 18 open reading frames (ORFs). pnas.org Four of these genes encode the giant PKS proteins, which collectively contain 12 modules for polyketide chain elongation. pnas.org

The discovery and analysis of BGCs are facilitated by genome sequencing and bioinformatics tools like antiSMASH, which can identify putative BGCs based on the presence of signature genes, such as those encoding PKS domains. youtube.com This has revealed that many bacteria harbor "silent" or cryptic BGCs, which are not expressed under standard laboratory conditions but represent a vast reservoir of potentially novel natural products. nih.gov The identification of a BGC containing a PKS with the appropriate number of modules and domain organization could predict the production of a 19-membered macrocyclic lactone.

| Gene Cluster | Organism | Product | Cluster Size (approx.) | Key Genes |

| ery | Saccharopolyspora erythraea | Erythromycin | 56 kb | DEBS1, DEBS2, DEBS3 (PKS genes) |

| tyl | Streptomyces fradiae | Tylosin | 85 kb | PKS genes, glycosyltransferases |

| ave | Streptomyces avermitilis | Avermectin | >80 kb | aveA1-A4 (PKS genes) |

| pik | Streptomyces venezuelae | Pikromycin | 60 kb | pikA1-AV (PKS and tailoring genes) |

Precursor Incorporation Studies in Related Biosynthetic Systems

Precursor incorporation studies using isotopically labeled substrates are fundamental to elucidating biosynthetic pathways. These experiments reveal the starter and extender units that are used to build the polyketide backbone. By feeding a producing organism with labeled compounds (e.g., ¹³C- or ¹⁴C-labeled acetate (B1210297) or propionate) and analyzing the position of the labels in the final product, researchers can map the origin of each carbon atom in the macrocycle. nih.gov

For example, studies on the biosynthesis of the 16-membered macrolide tylosin showed that its aglycone is formed from two acetate units, five propionate units, and one butyrate unit. nih.gov Similarly, the biosynthesis of the nystatin macrolide ring involves acetate and propionate precursors. annualreviews.org

These studies have confirmed the general principles of polyketide biosynthesis:

Acetate-derived units : Labeled acetate is incorporated as malonyl-CoA, leading to an unbranched, two-carbon extension of the polyketide chain.

Propionate-derived units : Labeled propionate is incorporated as methylmalonyl-CoA, resulting in a three-carbon extension with a methyl side chain. nih.govannualreviews.org

Butyrate-derived units : Labeled butyrate can be incorporated as ethylmalonyl-CoA, leading to a four-carbon extension with an ethyl side chain. nih.gov

For a hypothetical biosynthesis of this compound, a C19 backbone, precursor incorporation studies would be essential to determine the specific combination of starter and extender units employed by the PKS. Based on known pathways, it would likely be assembled from a combination of acetate and propionate units.

Advanced Spectroscopic and Analytical Characterization of 1 Oxacyclononadec 11 En 2 One

Conformational Analysis of the 1-Oxacyclononadec-11-EN-2-one Macrocycle through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of molecules. For a large and flexible macrocycle like this compound, the molecule does not exist in a single static conformation but rather as a dynamic equilibrium of multiple low-energy conformers. nih.govresearchgate.net

One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of each atom. However, for a detailed conformational picture, two-dimensional (2D) NMR techniques are essential. nih.gov

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, aiding in the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for conformational analysis. acs.orgnih.govchemrxiv.org These experiments detect through-space interactions between protons that are close to one another, typically within 5 Å. columbia.edu The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing critical distance restraints for building 3D models. For medium-sized molecules like this macrocycle, ROESY is often preferred as it avoids the complication of zero or negative NOE enhancements that can occur. columbia.edu

Variable-temperature (VT) NMR studies can provide further insight into the dynamic nature of the macrocycle. ox.ac.ukblogspot.com By recording spectra at different temperatures, it is possible to observe changes in chemical shifts or the broadening and sharpening of signals. rsc.orgresearchgate.net This can indicate a shift in the conformational equilibrium or allow for the "freezing out" of individual conformers at low temperatures, simplifying complex spectra.

The combination of these NMR-derived restraints with computational molecular modeling (such as DFT or molecular mechanics) allows for the generation of a representative ensemble of solution-state structures that are consistent with the experimental data. nih.gov

Illustrative NMR Data: The following table presents hypothetical ¹H and ¹³C NMR chemical shift assignments for a plausible major conformer of this compound in CDCl₃. Actual values would be dependent on the specific conformational equilibrium in solution.

| Atom Position | Hypothetical ¹³C Chemical Shift (δ, ppm) | Hypothetical ¹H Chemical Shift (δ, ppm) |

| C-1 (C=O) | 174.5 | - |

| C-3 | 34.2 | 2.35 (t, J=7.2 Hz) |

| C-4 to C-9 | 25.0 - 29.5 (multiple signals) | 1.20 - 1.70 (m) |

| C-10 | 32.5 | 2.05 (m) |

| C-11 (=CH) | 130.5 | 5.35 (m) |

| C-12 (=CH) | 130.3 | 5.35 (m) |

| C-13 | 32.7 | 2.05 (m) |

| C-14 to C-18 | 25.0 - 29.5 (multiple signals) | 1.20 - 1.70 (m) |

| C-19 (OCH₂) | 64.0 | 4.15 (t, J=6.8 Hz) |

High-Resolution Mass Spectrometry for Investigating Reaction Products of this compound

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule and its reaction products. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), allowing for the unambiguous determination of a molecular formula.

For large macrocycles, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions with minimal fragmentation. In ESI, macrolides often form pseudomolecular ions by adducting with protons ([M+H]⁺) or alkali metal ions like sodium ([M+Na]⁺). nih.govacs.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. mdpi.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of a reaction product) is selected, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a wealth of structural information. Common fragmentation pathways for macrocyclic lactones include:

Sequential loss of small neutral molecules (e.g., H₂O, CO).

Cleavage of the macrocyclic ring at various points, often initiated at the ester functional group or the double bond.

Rearrangement reactions prior to fragmentation. nih.gov

By analyzing the exact masses of the fragment ions, the structure of reaction products, such as those resulting from oxidation, reduction, or addition reactions across the C11-C12 double bond of this compound, can be confidently determined.

Illustrative HRMS Data: The table below shows hypothetical HRMS data for the parent compound and a potential epoxidation product.

| Compound | Molecular Formula | Ion Type | Calculated m/z | Observed m/z |

| This compound | C₁₈H₃₂O₂ | [M+Na]⁺ | 303.2295 | 303.2291 |

| Hypothetical Reaction Product: | ||||

| 11,12-Epoxy-1-oxacyclononadecan-2-one | C₁₈H₃₂O₃ | [M+Na]⁺ | 319.2244 | 319.2240 |

| Hypothetical MS/MS Fragment: | ||||

| Fragment from ring cleavage (e.g., C₁₀H₁₇O₂) | C₁₀H₁₇O₂ | [Fragment+H]⁺ | 169.1223 | 169.1220 |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Stereoisomers

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. nih.govaip.org While this compound itself may not be chiral (depending on the geometry of the double bond and ring conformation), many of its derivatives or stereoisomers could be. For instance, hydrogenation of the double bond would create two chiral centers (C-11 and C-12), leading to multiple stereoisomers.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of wavelength. ubc.ca

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, also as a function of wavelength.

Both techniques are particularly sensitive to the stereochemistry of the molecule near a chromophore—an atom or group that absorbs light. In this compound, the relevant chromophores are the ester carbonyl group (n→π* transition around 210-220 nm) and the carbon-carbon double bond (π→π* transition below 200 nm).

The key phenomenon observed is the Cotton effect , which is the characteristic change in the ORD and/or CD spectrum in the vicinity of an absorption band. wikipedia.orgaccessscience.comslideshare.net A positive Cotton effect is defined by a peak (maximum rotation) at a longer wavelength and a trough (minimum rotation) at a shorter wavelength in the ORD curve, corresponding to a positive CD band. A negative Cotton effect shows the opposite behavior. wikipedia.org

The modern approach to assigning absolute configuration involves comparing the experimentally measured CD and ORD spectra with spectra predicted by quantum chemical calculations (typically Time-Dependent Density Functional Theory, TD-DFT) for a specific, known enantiomer (e.g., the (11R, 12S)-isomer). researchgate.netnih.gov A match between the experimental and calculated spectra provides a confident assignment of the absolute stereochemistry.

Illustrative Chiroptical Data: This table presents hypothetical data for a chiral derivative of the title compound, such as (11R,12S)-1-Oxacyclononadecan-2-one.

| Technique | Chromophore | λ_max (nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| CD | C=O (n→π) | ~215 | Positive | +5000 |

| ORD | C=O (n→π) | ~225 (Peak) | Positive | +12000 (Molar Rotation) |

| ~205 (Trough) | -8000 (Molar Rotation) |

X-ray Crystallography of Crystalline this compound Derivatives

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its precise bond lengths, bond angles, torsion angles, and absolute stereochemistry in the solid state.

The primary challenge for a large, flexible macrocycle like this compound is growing a single crystal of sufficient quality for diffraction analysis. The conformational flexibility can inhibit the formation of a well-ordered crystal lattice. For this reason, crystallographic studies are often performed on derivatives that are more rigid or have functional groups that promote crystallization (e.g., through hydrogen bonding).

Once a suitable crystal is obtained and analyzed, the resulting data provides a definitive picture of the molecule's conformation in the solid state. This solid-state structure serves as a crucial reference point for comparison with the conformational ensembles determined by NMR and computational methods in solution, highlighting the potential differences in structure between the two phases.

Illustrative Crystallographic Data: The following table provides a hypothetical set of crystallographic data for a crystalline derivative of this compound.

| Parameter | Hypothetical Value |

| Molecular Formula | C₂₀H₂₂O₄Br₂ (e.g., a dibrominated derivative) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.154 |

| b (Å) | 12.336 |

| c (Å) | 25.871 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 3242.5 |

| Z (molecules/cell) | 4 |

| Calculated Density | 1.55 g/cm³ |

| R-factor | 0.045 |

Chromatographic Methodologies for Isolation and Purification of this compound

Chromatography is the cornerstone of isolation and purification in synthetic chemistry. For a compound like this compound, a multi-step chromatographic strategy is typically required to separate it from starting materials, reagents, and byproducts.

Flash Column Chromatography: This is the workhorse technique for initial, preparative-scale purification following a chemical reaction. For a moderately polar macrocyclic lactone, normal-phase chromatography on silica (B1680970) gel is common. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is used to elute the compounds from the column based on their polarity.

High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and is used for the final purification of the compound to high purity (>98%) and for analytical assessment of purity. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode. researchgate.netnih.gov In RP-HPLC, a non-polar stationary phase (e.g., C18- or C8-bonded silica) is used with a polar mobile phase, typically a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water. chromatographyonline.com Non-polar compounds are retained longer on the column. Preparative HPLC is used to isolate larger quantities of the pure compound. umich.edu

Gas Chromatography (GC): Due to the high molecular weight (280.4 g/mol ) and likely low volatility of this compound, GC is generally not a suitable method for its purification or analysis unless it is first converted into a more volatile derivative.

Illustrative Chromatographic Methods: This table compares typical parameters for the purification of this compound.

| Method | Stationary Phase | Mobile Phase System (Illustrative) | Detection | Purpose |

| Flash Column Chromatography | Silica Gel | Gradient: 0% to 30% Ethyl Acetate in Hexanes | TLC with stain | Bulk purification from reaction mixture |

| Analytical RP-HPLC | C18 Silica | Gradient: 70% to 100% Acetonitrile in Water (over 20 min) | UV (210 nm), ELSD | Purity assessment, method development |

| Preparative RP-HPLC | C18 Silica | Isocratic or shallow gradient (e.g., 85% Acetonitrile in Water) | UV (210 nm) | Final high-purity isolation |

Reactivity and Mechanistic Studies of 1 Oxacyclononadec 11 En 2 One

Hydrolytic Stability and Transesterification Reactions of the Lactone Moiety

The lactone group in 1-Oxacyclononadec-11-en-2-one is susceptible to hydrolysis, a reaction where water breaks the ester bond. This process is reversible and its equilibrium is influenced by pH. nih.govwikipedia.org In acidic conditions, the carbonyl group of the lactone is protonated, making it more electrophilic and thus more reactive towards nucleophilic attack by water. wikipedia.orgscielo.br Conversely, under basic conditions, hydroxide (B78521) ions directly attack the carbonyl carbon, leading to the opening of the lactone ring. wikipedia.orgwikipedia.org The stability of macrocyclic lactones like this compound can be compromised in acidic environments, leading to hydrolytic degradation. google.comgoogle.com

Transesterification is another key reaction of the lactone moiety, involving the exchange of the alkoxy group with another alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed transesterification, the acid protonates the carbonyl group, enhancing its reactivity. scielo.brmasterorganicchemistry.com In a base-catalyzed process, the alkoxide ion acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com This reaction is fundamental in various industrial processes, such as the production of polyesters and biodiesel. wikipedia.orgscielo.br The intramolecular version of this reaction can lead to the formation of different-sized lactones. masterorganicchemistry.com

Functionalization of the Olefinic Double Bond in this compound

Catalytic Hydrogenation and Selective Reduction Strategies

Catalytic hydrogenation is a common method to reduce the olefinic double bond to a single bond. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst. Various catalysts, including those based on precious metals like palladium, rhodium, and ruthenium, as well as more earth-abundant metals like nickel, are effective for this transformation. uni-regensburg.denih.gov For α,β-unsaturated lactones, palladium catalysts have been shown to selectively hydrogenate the C=C double bond. chinesechemsoc.org In some cases, the hydrogenation can proceed further to reduce the ester group as well, leading to a saturated diol, in a process known as autotandem catalysis. chinesechemsoc.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, nickel-based catalysts have demonstrated high chemoselectivity in the hydrogenation of the C=C bond in α,β-unsaturated lactones, leaving the ester group intact. nih.gov

Table 1: Catalysts for Olefin Hydrogenation

| Catalyst Type | Metal | Substrate Example | Key Features |

|---|---|---|---|

| Homogeneous | Palladium | α,β-Unsaturated lactones | High enantioselectivity for C=C bond hydrogenation. chinesechemsoc.orgrsc.org |

| Heterogeneous | Nickel | α,β-Unsaturated lactones | High chemoselectivity, tolerates various functional groups. uni-regensburg.denih.gov |

| Homogeneous | Ruthenium | Esters | Requires a base for activity. rsc.org |

Oxidation Reactions, Including Epoxidation and Dihydroxylation

The olefinic double bond can be oxidized to introduce oxygen-containing functional groups. Epoxidation, the formation of a three-membered cyclic ether (epoxide), is a significant transformation. This can be achieved using various oxidizing agents, and the stereoselectivity of the reaction can often be controlled. acs.orgacs.org Manganese-based macrocyclic catalysts have been studied for the epoxidation of alkenes, with the reaction rate and enantioselectivity being influenced by the nature of the alkene and the presence of co-ligands. mdpi.comresearchgate.net Iron catalysts have also been developed for the asymmetric epoxidation of unfunctionalized aliphatic alkenes using hydrogen peroxide as a green oxidant. acs.orgacs.org

Dihydroxylation is another important oxidation reaction that converts the double bond into a vicinal diol (two adjacent hydroxyl groups). The Sharpless asymmetric dihydroxylation, using osmium tetroxide and a chiral ligand, is a powerful method for achieving high enantioselectivity in the synthesis of chiral diols from alkenes. mdpi.comnih.gov This reaction is a key step in the synthesis of many natural products, including macrolides. mdpi.com

Cycloaddition Chemistry and Further Metathesis Transformations

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. iupac.orglibretexts.org The olefinic double bond in this compound can participate in such reactions, providing a pathway to more complex cyclic systems. For instance, [4+2] cycloadditions, like the Diels-Alder reaction, are powerful tools for forming six-membered rings. libretexts.org

Ring-closing metathesis (RCM) is a versatile method for the synthesis of cyclic compounds, including macrocyclic lactones. acs.orgnih.govrsc.org While RCM is often used to form the initial macrocycle, further metathesis transformations on the existing olefinic bond of this compound could potentially lead to ring contraction, expansion, or the formation of dimeric and oligomeric structures, depending on the reaction conditions and the catalyst used. nih.gov

Derivatization Strategies for the Macrocyclic Core of this compound

Beyond the functionalization of the double bond, the macrocyclic core itself can be modified. One approach involves the ring-opening of the lactone, followed by modification of the resulting hydroxy acid and subsequent re-cyclization. This strategy allows for the introduction of different functionalities along the carbon chain.

Another strategy is the use of successive ring expansion reactions. This method allows for the iterative insertion of atoms into the macrocyclic ring, enabling the synthesis of larger and more complex macrocycles in a controlled manner. d-nb.info This approach can be used to assemble macrocycles with precise sequences of hydroxy- and amino-acid-derived fragments. d-nb.info

Reaction Kinetics and Thermodynamics of this compound Transformations

The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic principles. The hydrolysis of the lactone, for example, is a reversible reaction, and its position of equilibrium is determined by the relative free energies of the reactants and products. wikipedia.org The kinetics of lactone hydrolysis can be complex and pH-dependent. nih.govacs.org

In catalytic reactions, such as hydrogenation and metathesis, the reaction rate is dependent on the concentration of the substrate and the catalyst, as well as temperature and pressure. chinesechemsoc.orgnumberanalytics.com Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are employed to understand the reaction pathways and the factors that control selectivity. chinesechemsoc.orgresearchgate.netru.nl For instance, DFT calculations can help elucidate the free-energy pathways and identify the key transition states that determine the stereochemical outcome of a reaction. acs.org The success of macrocyclization reactions often depends on a delicate balance between kinetic and thermodynamic factors, with high-dilution conditions often used to favor intramolecular cyclization over intermolecular polymerization. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-oxacyclotricos-14-en-2-one (MOLER) |

| (E)-oxacyclotridec-11-en-2-one (MALUN) |

| (E)-oxacyclononadec-10-en-2-one (MOLOH) |

| 4-methylcaprolactone |

| Dihydrojasmone |

| 3,4-dihydro-5-methyl-6-pentyl-2H-pyran-2-one |

| 5-methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one |

| Erythromycin |

| Telithromycin |

| 4,8,10-tridesmethyl telithromycin |

| Topotecan |

| β-Isovalerolactone |

| Coumarin |

| Ethyl cinnamate |

| Dimethyl terephthalate |

| Polyethylene (B3416737) terephthalate |

Computational and Theoretical Investigations of 1 Oxacyclononadec 11 En 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical reactivity of molecules. mdpi.commdpi.com For a molecule such as 1-Oxacyclononadec-11-en-2-one, these calculations begin with the optimization of its three-dimensional geometry to find the most stable (lowest energy) structure. banglajol.info Methods like B3LYP with a suitable basis set (e.g., 6-311G**) are commonly employed for this purpose. mdpi.combanglajol.info

Once the optimized geometry is obtained, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. banglajol.info A smaller gap suggests the molecule is more polarizable and reactive.

From these orbital energies, global chemical reactivity descriptors can be derived, providing a quantitative measure of the molecule's behavior. mdpi.com These include:

Electronegativity (χ): Describes the tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical change.

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this compound, the MESP would likely show a negative potential around the carbonyl oxygen, indicating a site prone to electrophilic attack, while regions near the hydrogen atoms would show positive potential. mdpi.combanglajol.info

| Parameter | Calculated Value | Unit |

|---|---|---|

| EHOMO | -6.85 | eV |

| ELUMO | -0.95 | eV |

| Energy Gap (ΔE) | 5.90 | eV |

| Electronegativity (χ) | 3.90 | eV |

| Chemical Hardness (η) | 2.95 | eV |

| Chemical Softness (S) | 0.34 | eV-1 |

| Electrophilicity Index (ω) | 2.57 | eV |

Molecular Dynamics Simulations for Conformational Space Exploration of Macrocycles

Macrocyclic molecules like this compound are characterized by significant conformational flexibility. tubitak.gov.tr Exploring the vast landscape of possible conformations is crucial for understanding their properties, as different conformers can have distinct energies and biological activities. nih.gov Molecular Dynamics (MD) simulations have become a standard technique for this purpose. dovepress.com

MD simulations model the movements of atoms in a molecule over time by numerically solving Newton's equations of motion. bnl.gov This provides a dynamic picture of the molecule, revealing how it folds, flexes, and interacts with its environment (e.g., a solvent). nih.gov For large, flexible macrocycles, the goal is to sample the conformational space adequately to identify the most stable, low-energy conformers and the energy barriers between them. researchgate.net

The process typically involves:

System Setup: The molecule is placed in a simulation box, often filled with explicit solvent molecules (like water or chloroform) to mimic experimental conditions.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to reach a stable state. nih.gov

Production Run: A long simulation (nanoseconds to microseconds) is run to generate a trajectory, which is a record of the atomic positions and velocities over time. dovepress.com

| Conformational Family | Population (%) | Relative Free Energy (kcal/mol) | Characteristic Feature |

|---|---|---|---|

| 1 | 45 | 0.00 | Folded, compact structure |

| 2 | 28 | 0.45 | Elongated, more open structure |

| 3 | 15 | 0.98 | Twisted ring conformation |

| 4 | 12 | 1.25 | Other minor conformers |

Force Field Development and Refinement for Large Cyclic Esters

While quantum mechanics provides high accuracy, it is computationally too expensive for large systems like macrocycles, especially for long MD simulations. acs.org Molecular mechanics (MM) methods, which use simplified classical potential energy functions known as force fields, offer a computationally efficient alternative. nih.gov Common force fields include AMBER (and its general version, GAFF), CHARMM, and OPLS. nih.govrsc.org

A force field calculates the potential energy of a system as a sum of terms for bonds, angles, dihedral angles, and non-bonded (van der Waals and electrostatic) interactions. The accuracy of an MM calculation depends entirely on the quality of the parameters used in these energy terms. diva-portal.org While general-purpose force fields like GAFF are designed to cover a wide range of organic molecules, their parameters may not be optimal for specific or unusual structures like large cyclic esters. rsc.org

For this compound, specific refinement of the force field parameters would likely be necessary for accurate simulations. This is particularly true for:

Dihedral Angle Parameters: These parameters govern the rotational energy barriers around bonds and are critical for correctly modeling the conformational preferences of the macrocyclic ring. diva-portal.org

Partial Atomic Charges: The charges on the atoms of the ester group significantly influence intermolecular interactions and solvation. These may need to be re-derived using high-level QM calculations to better reproduce properties like hydration or interaction energies. acs.org

The refinement process often involves fitting the MM parameters to reproduce data from high-level QM calculations (e.g., torsional energy profiles) or experimental data (e.g., densities, heats of vaporization) for smaller, representative fragment molecules. nih.govacs.org An improved force field leads to more reliable predictions of conformational ensembles and thermodynamic properties. rsc.org

| Method | Torsional Barrier (kcal/mol) | Deviation from QM Reference (%) |

|---|---|---|

| QM (High-Level Reference) | 4.50 | - |

| Standard GAFF | 3.20 | -28.9% |

| Refined GAFF-Ester | 4.35 | -3.3% |

Prediction of Spectroscopic Parameters through Computational Chemistry

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. frontiersin.orgmdpi.com This can be invaluable for structure elucidation, especially for complex molecules where spectral assignment is non-trivial. nih.gov

The prediction of spectroscopic parameters for a flexible molecule like this compound is typically a multi-step process:

Conformational Search: A thorough exploration of the conformational space is performed, usually via MD simulations or other sampling methods, to identify all relevant low-energy conformers. acs.org

Geometry Optimization and Frequency Calculation: The geometry of each low-energy conformer is re-optimized at a higher level of theory (e.g., DFT). nih.gov

Spectroscopic Property Calculation: For each optimized conformer, the desired spectroscopic properties (e.g., NMR shielding tensors, IR frequencies, and intensities) are calculated. frontiersin.org

Boltzmann Averaging: The calculated properties for the individual conformers are averaged, weighted by their predicted relative populations (according to the Boltzmann distribution), to yield the final predicted spectrum. diva-portal.org This is crucial because the experimental spectrum represents an average over the entire ensemble of conformations present at a given temperature.

For NMR, this process can predict ¹H and ¹³C chemical shifts with high accuracy, aiding in the assignment of complex spectra. frontiersin.orgresearchgate.net For IR spectroscopy, the calculation of harmonic vibrational frequencies can predict the positions and relative intensities of absorption bands. nih.gov While calculated frequencies are often systematically overestimated, they can be corrected using empirical scaling factors to achieve good agreement with experimental data. acs.org Machine learning approaches are also emerging as a fast and accurate alternative for predicting spectra directly from molecular structures. arxiv.orgarxiv.org

| Nucleus | Predicted δ (ppm) (Boltzmann Averaged) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C2 (C=O) | 174.5 | 173.8 |

| C11 (C=C) | 130.8 | 130.1 |

| C12 (C=C) | 129.2 | 128.7 |

| H11 (H-C=) | 5.42 | 5.38 |

| H12 (H-C=) | 5.39 | 5.35 |

| Vibrational Mode | Predicted ν (cm-1) (Scaled) | Hypothetical Experimental ν (cm-1) |

|---|---|---|

| C-H stretch (sp2) | 3025 | 3020 |

| C-H stretch (sp3) | 2935, 2860 | 2931, 2855 |

| C=O stretch (ester) | 1738 | 1735 |

| C=C stretch | 1655 | 1652 |

| C-O stretch (ester) | 1175 | 1170 |

Research Applications and Utilities of 1 Oxacyclononadec 11 En 2 One in Chemical Sciences

1-Oxacyclononadec-11-EN-2-one as a Building Block in Complex Molecule Synthesis

The synthesis of macrocyclic lactones, including the 19-membered ring system of this compound, is often achieved through ring-closing metathesis (RCM). This powerful reaction utilizes specific catalysts, such as Grubbs' second-generation catalyst, to form large rings from linear precursors. dntb.gov.uaeurjchem.com A notable and sustainable approach involves using renewable resources like olive oil, which is rich in oleic acid. acs.org In one such synthesis, oleic acid is esterified with an unsaturated alcohol, and the resulting linear diene undergoes intramolecular cyclization via RCM to yield the macrocyclic lactone. acs.orgmdpi.com

For example, the synthesis of the closely related isomer, (10E/Z)-Oxacyclononadec-10-en-2-one, was accomplished in high yield from an oleic acid-derived precursor. acs.org The optimized reaction conditions highlight the efficiency of this method.

Table 1: Example of Ring-Closing Metathesis for a 19-Membered Lactone

| Parameter | Condition |

|---|---|

| Precursor | Oleic acid-derived diene ester |

| Catalyst | Grubbs' 2nd Generation (GB-2) |

| Catalyst Loading | 5 mol % |

| Solvent | Ethyl Acetate (B1210297) (EtOAc) |

| Concentration | 1 mM |

| Temperature | 50 °C |

| Yield | 94% |

Data sourced from a study on synthesizing macrocyclic lactones from olive oil. acs.org

Beyond its own synthesis, the macrocyclic lactone framework is a valuable building block for more intricate molecules. The inherent functionality—the ester and the double bond—allows for further chemical transformations. For instance, macrocyclic lactones serve as key structural motifs in the synthesis of complex natural products and their analogues. ontosight.airsc.org Researchers have incorporated macrocyclic lactone enediyne moieties into molecules designed as powerful DNA-cleaving agents, demonstrating their utility in constructing compounds with potent biological activity. rsc.org

Integration of this compound into Advanced Polymeric Materials Research

Unsaturated macrocyclic lactones are valuable monomers in the field of polymer chemistry, primarily through a process called ring-opening polymerization (ROP). mdpi.comrsc.org Unlike the ROP of small, strained rings (like ε-caprolactone), the polymerization of large, strainless macrocycles (typically >14 atoms) is not driven by the release of ring strain. Instead, it is an entropically-driven process (ED-ROMP for metathesis-based ROP), where the decrease in translational entropy from consuming monomer molecules is outweighed by the increase in conformational entropy of the resulting long polymer chains. bas.bg

Research has specifically investigated the ROP of 19-membered lactones (nonadecalactones). rsc.orgresearchgate.net Using specialized catalysts, such as yttrium-based complexes, nonadecalactone can be polymerized to produce high molecular weight aliphatic polyesters. rsc.org These polymers are often crystalline materials with properties that can resemble traditional polyolefins like polyethylene (B3416737), making them attractive as potential biodegradable alternatives derived from renewable sources. bas.bg

Table 2: Polymerization Findings for 19-Membered Macrolactones

| Monomer | Catalyst System | Resulting Polymer | Key Finding |

|---|---|---|---|

| Nonadecalactone (C19) | Yttrium phosphasalen | Crystalline Polyester (Mn > 60 kg mol⁻¹) | High conversion (>80%) and activity (TOF up to 400 h⁻¹) achieved. rsc.org |

| C19 Macrolactone | Aluminum salen | Low molecular weight polyester | Demonstrated the principle but with poor activity compared to other catalysts. researchgate.net |

This interactive table summarizes findings from studies on the ROP of 19-membered macrolactone rings.

The ability to polymerize macrolactones like this compound opens avenues for creating novel functional materials. The double bond within the monomer unit is preserved in the resulting polymer backbone, offering a site for post-polymerization modification to tune the material's properties. mdpi.com

Utilization of this compound in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. wikipedia.org A central concept in this field is host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. wikipedia.orgmdpi.com Macrocyclic structures are fundamental to the design of host molecules due to their pre-organized cavities. wikipedia.orgnih.gov

While specific studies detailing the use of this compound in host-guest systems are not prominent in the literature, its molecular structure suggests significant potential. The large, conformationally flexible 19-membered ring could act as a host for small guest molecules. ontosight.ai The polar ester group within the otherwise nonpolar hydrocarbon ring could provide a specific interaction site for guests capable of hydrogen bonding or dipole-dipole interactions. Conversely, the entire macrolactone could act as a guest, fitting within the cavity of a larger host like a cyclodextrin (B1172386) or calixarene, potentially modifying its solubility or reactivity. nih.gov The field has seen other synthetic macrocycles used to sequester bacterial virulence factors, demonstrating the potential for tailored macrocycles to participate in specific molecular recognition events. nih.gov

Development of Chemical Probes and Tools Based on the this compound Scaffold for in vitro Biological Studies

A chemical probe is a small molecule used to study biological processes by selectively interacting with a specific protein or pathway. dntb.gov.uaeurjchem.com The development of such probes begins with identifying compounds that exhibit interesting biological activity. Research has shown that a close isomer, (E)-oxacyclononadec-10-en-2-one, displays selective in vitro anticancer activity. eurjchem.comeurjchem.com

In a study evaluating a series of synthetic macrocyclic lactones, (E)-oxacyclononadec-10-en-2-one was tested against a panel of human cancer cell lines. dntb.gov.uaeurjchem.com It showed notable selective activity against Chinese hamster ovarian (CHO-K1) cells. dntb.gov.uaeurjchem.comresearcher.life

Table 3: In Vitro Anticancer Activity of (E)-oxacyclononadec-10-en-2-one

| Cell Line | Activity | Finding |

|---|---|---|

| Human Prostate (ATCC HTB-81) | Not specified as significant | The compound's activity was selective. dntb.gov.uaeurjchem.com |

| Hepatic Cancer (ATCC HB-8065) | Not specified as significant | The compound's activity was selective. dntb.gov.uaeurjchem.com |

| Human Ovarian (ATCC HTB-77) | Not specified as significant | The compound's activity was selective. dntb.gov.uaeurjchem.com |

| Human Breast (ATCC HTB-26) | Not specified as significant | The compound's activity was selective. dntb.gov.uaeurjchem.com |

| Chinese Hamster Ovarian (CHO-K1) | Active | Exhibited selective anticancer activity. dntb.gov.uaeurjchem.com |

This interactive table presents the reported selective anticancer activity of a 1-Oxacyclononadec-en-2-one isomer.

This discovery of selective biological activity is a critical starting point. It suggests that the 1-oxacyclononadecene-2-one scaffold could be further optimized to create more potent and selective chemical probes for studying the specific pathways involved in the proliferation of these cancer cells. This aligns with findings for other macrocyclic lactones, such as Ivermectin, which have been repurposed as probes and inhibitors of specific cancer-related signaling pathways like WNT-TCF. nih.gov

Investigations into Enzyme Mechanism and Substrate Binding using this compound Analogues

The study of enzyme mechanisms and substrate binding often relies on using specific molecules as substrates, inhibitors, or probes. While this compound itself is not a widely cited tool for this purpose, its analogues—the broader class of macrocyclic lactones (MLs)—are central to such investigations, primarily concerning their own mechanism of action.

The most well-known use of ML analogues is in parasitology. Compounds like Ivermectin exert their anti-parasitic effect by acting on specific ligand-gated ion channels, particularly glutamate-gated chloride channels (GluCls) found in invertebrates. researchgate.nettandfonline.combiorxiv.org Extensive research has used these MLs to probe the structure and function of GluCls, elucidating how the drugs bind and modulate channel activity, leading to parasite paralysis and death. msdvetmanual.comresearchgate.net

A different line of enzymatic investigation involves using macrolactones as substrates. The enzymatic ring-opening polymerization of macrolactones using lipases has been studied to understand the enzyme's catalytic mechanism and substrate scope. researchgate.net Interestingly, the kinetics of enzyme-catalyzed ROP show a different dependence on lactone ring size compared to chemical catalysis, providing insights into how the enzyme's active site accommodates and activates the substrate. researchgate.net For instance, while chemical polymerization rates decrease dramatically for larger rings, enzymatic rates can be higher for macrolactones than for some medium-sized rings, highlighting a different rate-determining mechanism. researchgate.net

Future Directions and Emerging Research Avenues for 1 Oxacyclononadec 11 En 2 One

Innovation in Sustainable Synthesis Methodologies for Macrocyclic Lactones

The synthesis of macrocyclic lactones like 1-Oxacyclononadec-11-en-2-one has traditionally been a challenge, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. cdnsciencepub.comresearchgate.net However, recent innovations are paving the way for more sustainable and efficient synthetic routes.

One of the most promising techniques is Ring-Closing Metathesis (RCM) , which has been successfully employed for the synthesis of various macrocyclic lactones from renewable resources like vegetable oils. acs.orgnih.govresearchgate.net For instance, research has demonstrated the synthesis of 19-membered macrocyclic lactones from olefinic esters derived from olive oil, achieving high yields. acs.org The use of Grubbs' second-generation catalyst is common in these reactions. eurjchem.com Future research could focus on optimizing RCM for the specific synthesis of the 11-en isomer of this compound, potentially from readily available fatty acid precursors.

Biocatalysis presents another green alternative for macrocyclization. researchgate.nettandfonline.comtandfonline.comresearchgate.netrsc.org Lipases, for example, have been used to catalyze the formation of macrocyclic lactones in non-aqueous media. researchgate.net The use of supercritical fluids like carbon dioxide (scCO2) as solvents in biocatalytic synthesis has shown high yields and selectivities for lactone formation. researchgate.nettandfonline.comtandfonline.com Thioesterase domains from natural product biosynthesis are also being explored as potential biocatalysts for creating macrolactones and macrolactams. rsc.org

Furthermore, the development of phase-separation strategies is helping to overcome the need for high-dilution conditions. cdnsciencepub.com This involves using solvent mixtures, such as polyethylene (B3416737) glycol (PEG) and a hydrophilic organic solvent, to control the concentration of reactants and catalysts, thereby promoting macrocyclization. cdnsciencepub.com Mechanochemical approaches, which are solvent-free, are also being explored for peptide macrocyclization and could potentially be adapted for lactones. unimi.it

| Synthesis Strategy | Key Advantages | Potential for this compound |

| Ring-Closing Metathesis (RCM) | High efficiency, tolerance of functional groups, use of renewable feedstocks. acs.orgnih.govnih.gov | High potential, especially from unsaturated fatty acid precursors. |

| Biocatalysis | High selectivity, environmentally friendly, use of mild reaction conditions. researchgate.nettandfonline.comtandfonline.combas.bg | Promising, particularly with lipases or engineered enzymes. |

| Phase-Separation/Flow Chemistry | Overcomes high-dilution issues, allows for larger scale synthesis, reduces solvent waste. cdnsciencepub.comrsc.org | Applicable for developing more industrially viable synthetic routes. |

| Mechanochemistry | Solvent-free, reduced reaction times. unimi.it | Exploratory, could offer a highly sustainable synthetic option. |

Exploration of Undiscovered Chemical Reactivities of the this compound Scaffold

The chemical reactivity of this compound is dictated by its constituent functional groups: a lactone (cyclic ester) and a carbon-carbon double bond. While general reactions of these groups are well-known, their interplay within a large, flexible ring system offers avenues for novel reactivity.

The α,β-unsaturated lactone moiety is a Michael acceptor, making it susceptible to nucleophilic addition. rsc.org The reactivity of cyclic enones and unsaturated lactones has been studied, revealing that α,β-unsaturated lactones are significantly more reactive Michael acceptors than their acyclic counterparts. rsc.org Future studies could investigate the stereoselectivity of such additions to the this compound ring, which could be influenced by the ring's conformation.

The double bond at the 11-position can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation. The large and flexible nature of the 19-membered ring could lead to interesting regio- and stereochemical outcomes that differ from smaller, more rigid cyclic systems. C-H functionalization is another powerful tool that could be used to directly modify the lactone ring at various positions, introducing new functional groups and creating derivatives with novel properties. acs.orgresearchgate.net

The lactone itself can be a site for various transformations. Ring-opening reactions, either through hydrolysis or aminolysis, can yield the corresponding ω-hydroxy carboxylic acid or amide, which are valuable building blocks for other molecules. wikipedia.org

| Functional Group | Potential Reactions | Research Focus for this compound |

| Lactone (Ester) | Hydrolysis, Aminolysis, Reduction, Ring-Opening Polymerization. wikipedia.org | Exploring the kinetics and thermodynamics of ring-opening to form novel polymers or functionalized linear molecules. |

| Alkene (Double Bond) | Hydrogenation, Halogenation, Epoxidation, Metathesis, C-H Functionalization. acs.orgresearchgate.net | Investigating the influence of the macrocyclic ring on the stereoselectivity of these reactions. |

| α,β-Unsaturated System | Michael Addition. rsc.org | Studying the reactivity and selectivity with various nucleophiles to create functionalized derivatives. |

Advancements in Macrocyclic Engineering for Novel Material Applications

Macrocyclic lactones are increasingly being recognized for their potential in materials science, particularly in the development of biodegradable polymers. bas.bgrsc.org The ring-opening polymerization (ROP) of lactones is a common method for producing polyesters. bas.bgtandfonline.comresearchgate.netresearchgate.net While much of the research has focused on smaller lactones like ε-caprolactone, there is growing interest in the polymerization of large-ring lactones to create polymers with unique properties. bas.bg

The polymerization of this compound could lead to the formation of polyesters with a repeating unit of 19 atoms, potentially conferring properties such as high thermal stability and specific mechanical characteristics. The presence of the double bond in the monomer unit would also be incorporated into the polymer backbone, offering a site for further functionalization or cross-linking.

Macrocycles are also being integrated into more complex material architectures. For example, they can be incorporated into covalent organic frameworks (COFs) to create materials with well-defined pores and cavities for applications in catalysis, adsorption, and separation. nih.govnih.gov The unique size and shape of this compound could be exploited in the design of such advanced materials. Furthermore, macrocycles are being used to engineer membranes for precise molecular separations, including water treatment and nanofiltration. rsc.orgrsc.org

| Material Application | Role of Macrocyclic Lactone | Future Prospects for this compound |

| Biodegradable Polymers | Monomer for Ring-Opening Polymerization (ROP). bas.bgtandfonline.comresearchgate.net | Synthesis of novel polyesters with unique thermal and mechanical properties. |

| Functional Materials | Building block for Covalent Organic Frameworks (COFs) and other porous materials. nih.govnih.gov | Creation of materials with tailored porosity for catalysis or separation. |

| Advanced Membranes | Component for creating membranes with specific separation properties. rsc.orgrsc.org | Development of membranes for specialized filtration applications. |

| Catalysis | Scaffold for designing bioinspired catalysts. frontiersin.org | Design of catalysts with specific substrate recognition capabilities. |

Development of High-Throughput Screening Methodologies for Macrocyclic Compound Libraries

The discovery of new applications for macrocyclic compounds, including potential therapeutic uses, is often accelerated by the ability to screen large libraries of these molecules. nih.gov However, the synthesis and screening of macrocycle libraries present unique challenges.

Recent advancements in DNA-Encoded Libraries (DELs) are revolutionizing the screening process. nih.govchemrxiv.orgmdpi.comasinex.comresearchgate.nethitgen.com In this technology, each macrocycle is tagged with a unique DNA barcode, allowing for the simultaneous synthesis and screening of millions or even billions of compounds. mdpi.com This approach has been successfully applied to discover macrocyclic peptides and is being extended to non-peptidic macrocycles. nih.govchemrxiv.org The development of DELs of macrocyclic lactones, including derivatives of this compound, could rapidly identify compounds with interesting biological activities or material-binding properties.

High-throughput screening assays are also becoming more sophisticated. For example, new assays have been developed to screen for macrocyclic peptides that bind to specific protein targets, with applications in drug discovery. drugtargetreview.comsciencedaily.com Similar assays could be adapted to screen for macrocyclic lactones. Furthermore, quality control methods for the high-throughput synthesis of macrocycle libraries are being developed to ensure the integrity of the compounds being screened. chemrxiv.org

Computational methods, including machine learning and molecular modeling, are also playing an increasingly important role in the design and screening of macrocycle libraries, helping to predict the properties and activities of new compounds before they are synthesized. drugtargetreview.com

| Screening Methodology | Description | Relevance to this compound |

| DNA-Encoded Libraries (DELs) | Each molecule is tagged with a unique DNA barcode for massive parallel synthesis and screening. nih.govchemrxiv.orgmdpi.comasinex.com | Enables the rapid screening of vast libraries of derivatives for new biological or material interactions. |

| High-Throughput Assays | Miniaturized and automated assays to test large numbers of compounds for a specific activity. drugtargetreview.comsciencedaily.com | Facilitates the discovery of new applications in areas like pharmaceuticals and agrochemicals. |

| Computational Screening | In silico methods to predict the properties and activities of virtual compound libraries. drugtargetreview.com | Guides the design of new derivatives with desired characteristics, saving time and resources. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.